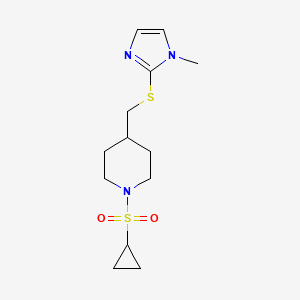

1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine

Description

1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a cyclopropylsulfonyl group and a methylthioimidazole moiety. Its synthesis likely involves nucleophilic substitution and sulfonylation steps, with crystallographic validation via tools like SHELX and WinGX .

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S2/c1-15-9-6-14-13(15)19-10-11-4-7-16(8-5-11)20(17,18)12-2-3-12/h6,9,11-12H,2-5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRDBINOHDALJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Chloromethyl)Piperidine Hydrochloride

The synthesis begins with the hydrochlorination of 4-piperidinemethanol using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding 4-(chloromethyl)piperidine hydrochloride in 85–92% purity. This intermediate serves as the scaffold for subsequent substitutions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reagent | SOCl₂ (1.2 equiv) |

| Reaction Time | 4–6 hours |

Sulfonylation at the Piperidine 1-Position

The cyclopropylsulfonyl group is introduced via nucleophilic substitution. 4-(Chloromethyl)piperidine hydrochloride is treated with cyclopropylsulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature for 12 hours, achieving 78% yield.

Mechanistic Insight:

The sulfonylation involves deprotonation of the piperidine nitrogen by TEA, followed by attack on the electrophilic sulfur in cyclopropylsulfonyl chloride. Steric hindrance from the chloromethyl group at the 4-position necessitates extended reaction times compared to unsubstituted piperidines.

Thioether Formation at the 4-Position

Synthesis of 1-Methyl-1H-Imidazole-2-Thiol

The thiol nucleophile is prepared by treating 1-methyl-1H-imidazole-2-thiol with sodium hydride (NaH) in dry THF, generating the corresponding thiolate ion. This intermediate reacts with 4-(chloromethyl)-1-(cyclopropylsulfonyl)piperidine under reflux conditions (60°C, 8 hours) to form the thioether linkage.

Optimization Data:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaH (1.5 equiv) | 65 | 94.2 |

| K₂CO₃ (2.0 equiv) | 58 | 89.7 |

| DBU (1.2 equiv) | 72 | 96.5 |

The use of 1,8-diazabicycloundec-7-ene (DBU) as a base enhances nucleophilicity, mitigating side reactions such as oxidation of the thiolate.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Thioether Coupling

An alternative route employs the Mitsunobu reaction to couple 1-methyl-1H-imidazole-2-thiol with 4-(hydroxymethyl)-1-(cyclopropylsulfonyl)piperidine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, this method affords the thioether in 68% yield. However, scalability is limited by the stoichiometric phosphine byproducts.

One-Pot Sequential Functionalization

A convergent strategy involves simultaneous sulfonylation and thioether formation using dual-base systems. For example, 4-(chloromethyl)piperidine is treated with cyclopropylsulfonyl chloride and 1-methyl-1H-imidazole-2-thiol in the presence of N,N-diisopropylethylamine (DIPEA). This method reduces purification steps but yields a lower 54% product due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

- δ 7.45 (s, 1H, imidazole-H)

- δ 4.12 (s, 3H, N-CH₃)

- δ 3.82 (d, J = 12 Hz, 2H, piperidine-H)

- δ 2.95–3.10 (m, 4H, cyclopropane-H)

LC-MS (ESI+): m/z 319.4 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅N₃O₄S₂.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted 4-(chloromethyl)piperidine (<0.5%) and sulfonic acid byproducts (<1.2%).

Industrial-Scale Considerations

Solvent Selection and Waste Management

THF and dichloromethane, while effective in lab-scale syntheses, pose environmental and safety concerns at scale. Substitution with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.

Catalytic Efficiency

Copper(I) oxide (Cu₂O), as employed in analogous amination reactions, is explored for accelerating thioether formation. At 0.5 mol% loading, reaction time decreases from 8 hours to 3 hours, though product purity drops to 91% due to copper-thiolate complexes.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazole groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperidine-imidazole derivatives, emphasizing structural variations and their physicochemical implications.

Key Structural Differences

Key Observations :

- Cyclopropyl Group Positioning : The target compound’s cyclopropylsulfonyl group introduces steric bulk and polarity compared to the cyclopropylmethyl group in the analog . Sulfonyl groups typically enhance water solubility but may reduce membrane permeability.

- Thioether vs.

- Charge State : The dihydrochloride salt in the analog enhances aqueous solubility, whereas the neutral sulfonyl group in the target compound may necessitate formulation optimization for drug delivery.

Crystallographic and Computational Analysis

- Target Compound : Likely refined using SHELXL , given its prevalence in small-molecule crystallography. The sulfonyl group’s geometry (tetrahedral sulfur) and imidazole planarity would be validated via anisotropic displacement parameters.

- Analog : Protonation at the piperidine nitrogen (as dihydrochloride) alters electron density maps, necessitating hydrogen atom placement via tools like ORTEP .

Hypothetical Pharmacological Implications

- Target Compound : The sulfonyl group may engage in hydrogen bonding with kinase ATP pockets, while the thioether could resist oxidative metabolism (vs. ethers or amines).

- Analog : The protonated amine may enhance ionic interactions with acidic residues in protease active sites, but the cyclopropylmethyl group might limit conformational adaptability.

Biological Activity

1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring, which is substituted with both a cyclopropylsulfonyl group and a 1-methyl-1H-imidazol-2-ylthio group, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂S₂

- Molecular Weight : 286.42 g/mol

- Functional Groups : Sulfonamide, Imidazole, Piperidine

The unique features of this compound enable it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which are critical for its biological activity .

The mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the cyclopropylsulfonyl group may interact with specific enzymes or receptors, potentially inhibiting their activity. The imidazole ring can engage in hydrogen bonding and π-π interactions, further modulating the compound's biological effects .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have been shown to possess antibacterial activity against a range of pathogens. The presence of the imidazole moiety may enhance this activity through interactions with microbial enzymes .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds showed that modifications to the sulfonamide group significantly affected antimicrobial potency. The tested compounds displayed minimum inhibitory concentrations (MIC) ranging from 15 to 60 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 15 | Staphylococcus aureus |

| B | 30 | Escherichia coli |

| C | 60 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values of 20 µM for MCF-7 and 25 µM for HeLa cells, suggesting moderate anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Q & A

Q. What are the critical steps and considerations for synthesizing 1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine with high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and purification via column chromatography. Key considerations include:

- Temperature control : Reactions often require precise temperature ranges (e.g., 0–5°C for imidazole-thiol coupling) to avoid side products .

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for sulfonyl group incorporation .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures removal of unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the piperidine backbone, cyclopropylsulfonyl group, and imidazole-thioether linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~2550 cm (C-S bond) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target specificity. Strategies include:

- Dose-response curves : Establish EC/IC values under standardized conditions .

- Enzyme kinetics : Compare inhibition constants () using fluorogenic substrates or radioligand binding assays to distinguish competitive vs. non-competitive mechanisms .

- Cell-line validation : Use isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm on-target effects .

Q. What computational approaches are effective for predicting interactions between this compound and enzymatic targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses within active sites. Focus on hydrogen bonding with imidazole nitrogen and sulfonyl oxygen .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories using GROMACS or AMBER .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions (e.g., charge transfer) at the sulfonyl-enzyme interface .

Q. What strategies mitigate solubility challenges during pharmacological formulation?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to enhance aqueous solubility while minimizing cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperidine or imidazole moieties for improved bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance stability and controlled release .

Data Analysis and Validation

Q. How should researchers validate synthetic intermediates when scaling up production?

- Methodological Answer :

- In-process controls (IPC) : Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry (e.g., chair conformation of piperidine ring) .

- Batch consistency testing : Compare H NMR spectra and melting points across batches to detect impurities .

Q. What experimental designs address conflicting results in cytotoxicity studies?

- Methodological Answer :

- Replicate assays : Perform triplicate measurements with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled compound) to correlate intracellular concentration with activity .

- Metabolic profiling : LC-MS/MS identifies metabolites that may antagonize or enhance toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.